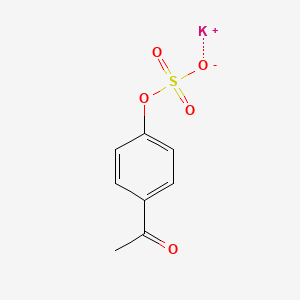

Potassium p-acetylphenyl sulphate

Beschreibung

Significance of Sulphate Esters in Biological Systems

Sulphate esters are crucial for a wide range of physiological functions. They are involved in the detoxification of foreign substances, the regulation of hormone activity, and maintaining the structural integrity of the extracellular matrix. The process of sulphation, which is the addition of a sulphate group to a molecule, increases the water solubility of various compounds, thereby aiding their removal from the body. This is a vital detoxification pathway for many substances, including drugs and endogenous molecules like steroid hormones.

Furthermore, sulphated glycosaminoglycans, such as chondroitin (B13769445) sulphate and heparan sulphate, are key components of connective tissues. wikipedia.org They also act as signaling molecules in various biological processes. The reversible nature of sulphation, controlled by sulphatase enzymes, allows for the dynamic regulation of these biological activities. nih.gov

Overview of Arylsulphatases and Their Enzymatic Actions

Arylsulphatases are enzymes that catalyze the hydrolysis of aryl sulphate esters, a reaction that removes the sulphate group from an aromatic ring. nih.govwikipedia.org This enzymatic action is essential for the metabolism of both internally produced and externally introduced sulphated compounds. nih.gov Deficiencies in the activity of these enzymes can lead to a group of genetic disorders known as mucopolysaccharidoses, which are characterized by the harmful accumulation of glycosaminoglycans.

There are several distinct types of arylsulphatases, including arylsulphatase A, B, and C, each with specific substrates and cellular locations. wikipedia.orgwikipedia.orgwikipedia.org For instance, arylsulphatase A is involved in breaking down cerebroside-3-sulphate, a component of the myelin sheath that insulates nerve cells. wikipedia.org Arylsulphatase B, on the other hand, acts on dermatan sulphate and chondroitin sulphate. wikipedia.org The ability to measure the activity of these enzymes is critical for diagnosing related metabolic diseases and for furthering our understanding of their physiological importance. nih.gov

Historical Context of Potassium p-acetylphenyl sulphate as a Research Probe

The creation of synthetic substrates has been a cornerstone of enzymology, enabling standardized and reproducible measurement of enzyme activity. This compound, also known as 4-Acetylphenyl sulfate (B86663) potassium salt, has proven to be a valuable tool in this area. scbt.comcreative-enzymes.com Its chemical structure, which includes a sulphate group attached to an aromatic ring with an acetyl group in the para position, makes it a chromogenic substrate for arylsulphatases.

When an arylsulphatase enzyme cleaves the sulphate group from this compound, it releases p-acetylphenol. This product can be easily detected and measured, often using spectrophotometry, which provides a direct indication of the enzyme's activity. The simplicity and reliability of this assay have established this compound as a standard reagent in biochemical laboratories for many years. It has been particularly useful in the purification and characterization of various arylsulphatases, significantly contributing to our knowledge of these vital enzymes.

Detailed Research Findings

The effectiveness of this compound as a substrate for arylsulphatases has been confirmed in numerous studies. Its consistent performance in enzymatic assays has enabled detailed analysis of enzyme kinetics and inhibition. For example, it has been used as a specific substrate for rat arylsulphatase C. scbt.comcreative-enzymes.com

| Property | Value |

| CAS Number | 38533-41-4 |

| Molecular Formula | C₈H₇KO₅S |

| Molecular Weight | 254.30 g/mol |

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

38533-41-4 |

|---|---|

Molekularformel |

C8H8KO5S |

Molekulargewicht |

255.31 g/mol |

IUPAC-Name |

potassium;(4-acetylphenyl) sulfate |

InChI |

InChI=1S/C8H8O5S.K/c1-6(9)7-2-4-8(5-3-7)13-14(10,11)12;/h2-5H,1H3,(H,10,11,12); |

InChI-Schlüssel |

VJNWNNLZAFYJOF-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] |

Kanonische SMILES |

CC(=O)C1=CC=C(C=C1)OS(=O)(=O)O.[K] |

Andere CAS-Nummern |

38533-41-4 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization for Research Applications

Established Synthetic Routes for Potassium p-acetylphenyl sulphate

The preparation of this compound is typically achieved through classical chemical synthesis, starting from commercially available precursors. The primary challenge lies in the selective sulfation of the phenolic hydroxyl group and subsequent isolation of the desired potassium salt.

Classical Chemical Synthesis Approaches

The most common and direct method for the synthesis of this compound involves the sulfation of p-hydroxyacetophenone. A widely used sulfating agent for this transformation is the sulfur trioxide pyridine (B92270) complex (SO₃·py). nih.govwikipedia.orgresearchgate.netchemrxiv.org This reagent is favored due to its relative stability and milder reaction conditions compared to fuming sulfuric acid, which can lead to unwanted side reactions and degradation of the starting material.

The synthesis proceeds in a two-step process:

Sulfation of p-hydroxyacetophenone: p-Hydroxyacetophenone is dissolved in a suitable aprotic solvent, such as pyridine or N,N-dimethylformamide (DMF). The sulfur trioxide pyridine complex is then added, often portion-wise, while maintaining a controlled temperature, typically at or below room temperature. The reaction results in the formation of the pyridinium (B92312) salt of p-acetylphenyl hydrogen sulphate. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

Formation of the Potassium Salt: Following the completion of the sulfation reaction, the resulting pyridinium salt is converted to the more stable potassium salt. This is typically achieved by treating the reaction mixture with a potassium base, such as a solution of potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃). orgsyn.org The addition of the potassium base precipitates the this compound, which can then be collected by filtration.

An alternative, though often harsher, method involves the use of chlorosulfonic acid (ClSO₃H). nih.gov In this approach, p-hydroxyacetophenone is reacted with chlorosulfonic acid in a suitable solvent. The resulting intermediate is then carefully hydrolyzed and neutralized with a potassium base to yield the final product. However, this method can be less selective and may require more rigorous purification to remove byproducts.

Purification Techniques for Analytical and Biochemical Grade Compound

Achieving high purity is critical for the use of this compound in analytical and biochemical assays. Several techniques can be employed to purify the crude product to the required grade.

Recrystallization: This is a fundamental and effective method for purifying solid compounds. The crude this compound can be dissolved in a suitable solvent or solvent mixture, typically by heating, and then allowed to cool slowly. youtube.com The pure crystals will form, leaving impurities dissolved in the mother liquor. The choice of solvent is crucial; water or aqueous alcohol mixtures are often suitable for potassium salts. The process can be repeated to achieve higher purity. researchgate.net

Chromatographic Methods: For achieving analytical or biochemical grade purity, chromatographic techniques are often necessary.

High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC is a powerful tool for purifying polar compounds like this compound. acs.orghelixchrom.com The crude product is dissolved in a suitable mobile phase and injected onto a C18 column. A gradient elution with a mixture of water (often containing a buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for the separation of the target compound from impurities. The fractions containing the pure product are collected, and the solvent is removed to yield the highly purified compound.

Ion-Exchange Chromatography: This technique is particularly useful for separating ionic compounds. The crude salt can be passed through an anion-exchange column, where the sulphate group will interact with the stationary phase. Elution with a salt gradient (e.g., sodium chloride) can then effectively separate the desired product from non-ionic or differently charged impurities.

The purity of the final product should be verified using analytical techniques such as NMR spectroscopy, mass spectrometry, and analytical HPLC.

Synthesis of Related Acetylphenyl Derivatives for Structure-Activity Relationship Studies

To investigate structure-activity relationships (SAR), a series of analogues of this compound are often synthesized. This involves the preparation of various substituted acetylphenyl scaffolds and subsequent derivatization of the sulphate ester.

Preparation of Substituted Acetylphenyl Scaffolds

The synthesis of substituted acetylphenyl precursors, primarily substituted p-hydroxyacetophenones, can be achieved through several established organic reactions.

Friedel-Crafts Acylation: This is a classic method for introducing an acetyl group onto an aromatic ring. google.compatsnap.com A substituted phenol (B47542) can be acetylated using an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction conditions can be optimized to favor para-acylation.

Fries Rearrangement: This reaction involves the rearrangement of a phenyl acetate (B1210297) to a hydroxyacetophenone. researchgate.net A substituted phenol is first esterified with acetic anhydride to form the corresponding phenyl acetate. This ester is then treated with a Lewis acid catalyst (e.g., AlCl₃) to induce the migration of the acetyl group to the aromatic ring, yielding a mixture of ortho- and para-hydroxyacetophenones which can then be separated.

By starting with a variety of substituted phenols, a diverse library of substituted p-hydroxyacetophenones can be generated, which can then be sulfated as described in section 2.1.1.

Derivatization Strategies for Modified Sulphate Esters

Modification of the sulphate ester moiety itself can also provide valuable insights for SAR studies. This can involve altering the counter-ion or modifying the sulphate group.

Variation of the Counter-ion: While the potassium salt is common, other salts (e.g., sodium, ammonium) can be prepared by using the corresponding base in the final neutralization step of the synthesis. This can be useful for studying the effect of the counter-ion on solubility and biological activity.

Synthesis of Sulphonate Analogues: Instead of a sulphate ester (-OSO₃K), related sulphonate derivatives (-SO₃K) can be synthesized. For instance, starting from a substituted aminophenol, a diazonium salt can be formed and subsequently converted to a sulphonic acid via the Sandmeyer reaction. Neutralization with a potassium base would then yield the potassium sulphonate salt. Comparing the biological activity of sulphate esters with their sulphonate counterparts can provide information on the importance of the bridging oxygen atom.

Enzymatic Hydrolysis and Kinetic Characterization

Potassium p-acetylphenyl sulphate as a Substrate for Arylsulphatase Activity

This compound is recognized as a chromogenic substrate, meaning its enzymatic cleavage produces a product that can be easily detected, often due to a change in color or absorbance of light. This property is fundamental to its use in quantifying arylsulphatase activity.

Arylsulphatases are broadly categorized into Type I and Type II enzymes based on their substrate specificity and response to inhibitors. Type I arylsulphatases, which include arylsulphatase C, exhibit a preference for simple phenolic sulphates such as p-nitrophenyl sulphate and this compound rsc.org. In contrast, Type II enzymes show greater activity towards substrates like p-nitrocatechol sulphate rsc.org. The specificity of Type I enzymes for this compound allows for the targeted measurement of this enzyme class, even in the presence of other sulphatases.

The three main arylsulphatase isoenzymes, A, B, and C, can be distinguished by their substrate specificities, optimal pH for activity, and cellular locations . While this compound is a substrate for the Type I arylsulphatase C, arylsulphatases A and B, which are Type II enzymes, show a preference for other substrates. For instance, arylsulphatase A is involved in the desulfation of cerebroside-3-sulphate, and arylsulphatase B acts on N-acetylgalactosamine-4-sulphate residues in glycosaminoglycans . This differential reactivity is crucial for the specific assay of arylsulphatase C, as the use of this compound under optimized conditions allows for its measurement with minimal interference from arylsulphatases A and B.

Assay Development and Optimization for Arylsulphatase Activity Measurements

The development of a robust and reliable assay is paramount for the accurate determination of enzyme activity. The use of this compound has enabled the creation of specific assays for arylsulphatase C.

For the specific measurement of arylsulphatase C activity in rat tissues using this compound, optimal conditions have been established. The enzyme demonstrates maximum activity at a pH of 8.0. The recommended buffer system for this assay is a 0.1M phosphate buffer. Under these conditions, a substrate concentration of 40mM is considered optimal for saturating the enzyme and achieving maximal reaction velocity. While the specific optimal temperature for this assay is not always explicitly stated in the literature, enzymatic assays are typically conducted at a constant, controlled temperature, often around 37°C, to ensure reproducibility.

Table 1: Optimal Reaction Conditions for Arylsulphatase C Assay

| Parameter | Optimal Value |

| Substrate | This compound |

| Substrate Concentration | 40 mM |

| pH | 8.0 |

| Buffer System | 0.1 M Phosphate Buffer |

Data sourced from Milsom et al. (1972).

The enzymatic hydrolysis of this compound yields p-acetylphenol (also known as p-hydroxyacetophenone) and a sulphate ion. The production of p-acetylphenol can be quantified using spectrophotometry. The basis of this detection lies in the fact that p-acetylphenol absorbs light in the ultraviolet (UV) range of the electromagnetic spectrum.

Enzyme Kinetic Studies with this compound

Enzyme kinetic studies are essential for characterizing the catalytic efficiency of an enzyme and its affinity for a substrate. These studies typically involve measuring the initial reaction velocity at various substrate concentrations to determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax).

While the use of this compound in kinetic studies has been documented, for instance in the determination of kinetic isotope effects rsc.org, specific Km and Vmax values for the hydrolysis of this substrate by arylsulphatase C are not extensively reported in readily available literature. The Km value is a measure of the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. The determination of these parameters for the interaction between arylsulphatase C and this compound would provide a more complete understanding of the enzyme's catalytic mechanism.

Determination of Michaelis-Menten Parameters (K_m, V_max)

The Michaelis-Menten parameters, K_m (Michaelis constant) and V_max (maximum reaction velocity), are fundamental to describing the kinetics of enzyme-catalyzed reactions. K_m represents the substrate concentration at which the reaction rate is half of V_max, providing an indication of the enzyme's affinity for the substrate. A lower K_m value generally signifies a higher affinity.

Table 1: Michaelis-Menten Constants (K_m) of Arylsulfatases for p-Nitrophenyl Sulfate (B86663) (pNPS)

| Enzyme Source | K_m (mM) |

| Aerobacter aerogenes | 1.03 nih.gov |

| Aerobacter aerogenes (purified) | 0.187 nih.gov |

| Klebsiella aerogenes | 9.0 nih.gov |

| Pseudomonas aeruginosa (for 4-nitrocatechol sulfate) | 0.105 nih.gov |

This table presents data for the analogous substrate p-nitrophenyl sulfate, as specific data for this compound was not available in the search results.

Catalytic Efficiency (k_cat) Analysis

The catalytic efficiency of an enzyme is often evaluated by the specificity constant, k_cat/K_m. The turnover number, k_cat, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. A higher k_cat/K_m ratio indicates a more efficient enzyme.

For the arylsulfatase from Aerobacter aerogenes, the k_cat for the hydrolysis of pNPS was determined to be 75.73 µM/min. researchgate.netnih.gov This value, in conjunction with the K_m, allows for the assessment of the enzyme's catalytic prowess.

Table 2: Catalytic Rate Constant (k_cat) of Arylsulfatase for p-Nitrophenyl Sulfate (pNPS)

| Enzyme Source | k_cat (µM/min) |

| Aerobacter aerogenes | 75.73 researchgate.netnih.gov |

This table presents data for the analogous substrate p-nitrophenyl sulfate, as specific data for this compound was not available in the search results.

Inhibition Kinetics by Modulators and Endogenous Compounds

The study of inhibition kinetics reveals how different compounds can interfere with an enzyme's activity. This is crucial for understanding regulatory mechanisms and for the development of specific inhibitors. Arylsulfatases are known to be inhibited by various compounds. For example, Type I arylsulfatases, which are active on substrates like p-acetylphenyl phosphate, are characteristically inhibited by cyanide. researchgate.net In contrast, Type II arylsulfatases are more susceptible to inhibition by phosphate and sulfate. researchgate.net

The specific effects of various modulators and endogenous compounds on the kinetics of this compound hydrolysis would require targeted experimental investigation. Such studies would typically involve measuring the changes in K_m and V_max in the presence of potential inhibitors to determine the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive).

Mechanistic Insights into Sulphate Ester Hydrolysis

Kinetic Isotope Effect Studies for Reaction Mechanism Elucidation

Kinetic isotope effect (KIE) studies are a powerful tool for probing the transition state of a chemical reaction. By substituting an atom with one of its heavier isotopes, subtle changes in reaction rates can be measured, providing valuable information about bond-breaking and bond-forming events in the rate-determining step.

In the context of sulphate ester hydrolysis, the analysis of the sulphur kinetic isotope effect (³⁴S KIE) has been particularly insightful. A study focusing on the hydrolysis of p-acetylphenyl sulphate and p-nitrophenyl sulphate was the first to determine the ³⁴S KIE for the hydrolysis of sulphate monoesters. nih.govresearchgate.net For p-acetylphenyl sulphate, a ³⁴S KIE value of 1.0172 ± 0.0003 was determined. nih.govresearchgate.net

This method involves the conversion of the inorganic sulphate produced during the partial hydrolysis of the substrate into sulphur dioxide (SO₂), followed by precise isotope ratio determination using mass spectrometry. nih.govresearchgate.net The magnitude of the observed KIE is directly related to the changes in the vibrational environment of the sulphur atom in the transition state compared to the ground state.

| Substrate | ³⁴S Kinetic Isotope Effect (KIE) |

| p-acetylphenyl sulphate | 1.0172 ± 0.0003 |

| p-nitrophenyl sulphate | 1.0154 ± 0.0002 |

This interactive data table provides the determined ³⁴S kinetic isotope effects for the hydrolysis of p-acetylphenyl sulphate and p-nitrophenyl sulphate.

The interpretation of the ³⁴S KIE values has significant implications for distinguishing between two possible mechanistic pathways for sulphate ester hydrolysis: an associative mechanism and a dissociative mechanism.

An associative mechanism (A) involves the formation of a pentacoordinate intermediate or a transition state with significant bond formation between the nucleophile (a water molecule in hydrolysis) and the sulphur atom before the cleavage of the leaving group. In such a scenario, the bonding to the sulphur atom becomes tighter in the transition state, which would be expected to lead to a small or even inverse KIE.

Conversely, a dissociative mechanism (D) , also referred to as an Sₙ1-like mechanism, involves a transition state where the bond to the leaving group is substantially broken before significant bond formation with the incoming nucleophile. This loosening of the S-O bond in the transition state leads to a more significant, normal KIE.

The observed ³⁴S KIE of 1.0172 for p-acetylphenyl sulphate, in conjunction with previously reported ¹⁸O KIE values, is inconsistent with a purely associative mechanism. nih.govresearchgate.net The significant positive value suggests a transition state with a considerable degree of S-O bond cleavage, which is characteristic of a dissociative pathway. nih.govresearchgate.netresearchgate.net Computational studies on related systems also support the idea of loose, dissociative-like transition states in sulphate ester hydrolysis. researchgate.net

Enzyme Active Site Interactions and Catalytic Mechanisms

In biological systems, the hydrolysis of sulphate esters is accelerated by a class of enzymes known as sulfatases. These enzymes provide a specific active site environment that facilitates the reaction. Arylsulfatases, for instance, catalyze the hydrolysis of aryl sulphate esters like p-acetylphenyl sulphate.

The binding of a substrate, such as potassium p-acetylphenyl sulphate, to the active site of a sulfatase is a dynamic process that often involves conformational changes in the enzyme. While specific studies detailing the binding of p-acetylphenyl sulphate to an arylsulfatase are not extensively documented, the general principles of enzyme-substrate interaction provide a framework for understanding this process.

Upon the approach of the substrate, the enzyme's active site, which is often located in a cleft or pocket, can undergo subtle rearrangements to achieve a more complementary fit. This "induced fit" model suggests that the enzyme is not a rigid structure but rather a flexible molecule that can be molded by the substrate. These conformational changes are crucial for orienting the substrate correctly for catalysis and for stabilizing the transition state. The binding itself is mediated by a network of non-covalent interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces, between the substrate and the amino acid residues of the active site.

The catalytic mechanism of arylsulfatases has been extensively studied, revealing the critical roles of several key amino acid residues within the active site. A unique feature of sulfatases is the post-translational modification of a conserved cysteine or serine residue to a Cα-formylglycine (FGly). nih.govresearchgate.net This FGly residue, in its hydrated gem-diol form, acts as the key catalytic nucleophile. nih.gov

The proposed catalytic cycle for an arylsulfatase acting on a substrate like p-acetylphenyl sulphate involves the following key steps:

Nucleophilic Attack: One of the hydroxyl groups of the hydrated FGly attacks the sulphur atom of the sulphate ester, leading to the formation of a covalent enzyme-substrate intermediate with a pentacoordinate sulphur. nih.gov

Protonation of the Leaving Group: A nearby histidine residue is thought to act as a general acid, protonating the oxygen atom of the leaving p-acetylphenol group, thereby facilitating its departure. nih.gov

Release of the Alcohol: The p-acetylphenol product is released from the active site.

Hydrolysis of the Sulphated Enzyme: A water molecule, activated by another active site residue, hydrolyzes the sulphate group from the FGly residue, regenerating the active site for the next catalytic cycle.

The active site also contains a divalent metal cation, such as Ca²⁺ or Mg²⁺, which is coordinated by several amino acid residues and plays a crucial role in binding the sulphate group of the substrate and stabilizing the negative charges that develop during the reaction. nih.gov Other conserved residues, including lysines and aspartates, contribute to the precise positioning of the substrate and the catalytic machinery. nih.gov

Role in Cellular Biochemistry and Cell Fractionation Studies

Application as a Marker Substrate for Subcellular Organelles

One of the primary applications of potassium p-acetylphenyl sulphate is as a marker substrate to identify and characterize specific subcellular organelles, particularly in the context of cell fractionation studies.

Localization of Arylsulphatase C in Microsomal Fractions

This compound is a specific substrate for arylsulphatase C, an enzyme predominantly located in the microsomal fraction of cells. nih.govcreative-enzymes.com The microsomal fraction is derived from the endoplasmic reticulum, a critical organelle involved in protein and lipid synthesis. By using this compound in assays, researchers can specifically measure the activity of arylsulphatase C. This allows for the precise identification and quantification of the microsomal fraction during cell fractionation, a process that separates cellular components based on their size, density, and shape. nih.govnih.gov The enzymatic reaction, where arylsulphatase C hydrolyzes this compound, serves as a reliable indicator of the presence and purity of the endoplasmic reticulum in a given sample. nih.gov

Investigations into Sulphur Metabolism and Organic Sulphur Mineralization

This compound also plays a significant role in studies concerning sulphur metabolism and the mineralization of organic sulphur compounds.

Contribution to Inorganic Sulphate Release in Biological Systems

The enzymatic breakdown of this compound by arylsulphatase C results in the release of an inorganic sulphate group. nih.govnih.gov This process is a model for understanding how organically bound sulphur is converted into inorganic sulphate within biological systems. The study of this reaction provides insights into the broader mechanisms of sulphur mineralization, the process by which organic sulphur is transformed into inorganic forms that can be utilized by organisms or become part of the environment. usda.govresearchgate.net Research using this compound helps to elucidate the pathways and factors that govern the release of sulphate from more complex organic molecules in various biological contexts.

Enzymatic Desulphation Pathways

The desulphation of this compound is a key example of an enzymatic desulphation pathway. The enzyme arylsulphatase C catalyzes the hydrolysis of the sulphate ester bond in the molecule. nih.govnih.gov Studying this specific reaction helps scientists understand the general principles of how sulphatase enzymes function. These enzymes are critical in numerous physiological processes, including the breakdown of sulphated glycosaminoglycans and steroid metabolism. The well-defined nature of the interaction between this compound and arylsulphatase C provides a clear and reproducible system for investigating the kinetics and mechanisms of enzymatic desulphation.

Advanced Analytical Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic compounds like Potassium p-acetylphenyl sulphate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Both ¹H and ¹³C NMR are utilized to piece together the molecular puzzle. nih.gov In a typical analysis, the compound is dissolved in a suitable deuterated solvent, and the resulting spectrum reveals characteristic chemical shifts and coupling constants. These parameters are then compared against established databases and theoretical predictions to confirm the compound's structure. Two-dimensional NMR techniques can further reveal correlations between different nuclei, solidifying the structural assignment. nih.gov

For instance, the presence of specific peaks in the aromatic region of the ¹H NMR spectrum, coupled with signals corresponding to the acetyl group, provides strong evidence for the p-acetylphenyl moiety. The influence of the sulphate group on the chemical shifts of adjacent protons is also a key diagnostic feature.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Notes |

| ¹H | 7.0 - 8.0 | Doublet, Doublet | Aromatic protons |

| ¹H | 2.5 - 2.7 | Singlet | Acetyl methyl protons |

| ¹³C | 195 - 200 | Singlet | Carbonyl carbon |

| ¹³C | 120 - 150 | Multiple signals | Aromatic carbons |

| ¹³C | 25 - 30 | Singlet | Acetyl methyl carbon |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of this compound.

Infrared (IR) Spectroscopy probes the vibrational modes of molecules. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. For example, a strong absorption band is expected in the region of 1670-1690 cm⁻¹ due to the stretching vibration of the carbonyl (C=O) group in the acetyl moiety. The presence of the sulphate group is identified by characteristic S=O stretching vibrations, which typically appear in the 1210-1270 cm⁻¹ and 1040-1080 cm⁻¹ regions. rasayanjournal.co.in Aromatic C-H and C=C stretching vibrations will also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the acetylphenyl chromophore. The presence of the aromatic ring and the carbonyl group leads to π → π* and n → π* transitions. The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent used for the analysis. researchgate.netnih.gov These spectroscopic data are valuable for both qualitative identification and quantitative analysis. researchgate.net

Mass Spectrometry for Compound Identification and Metabolite Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of this compound and for studying its metabolic fate. mdpi.com

In a typical experiment, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. researchgate.net This information is crucial for unambiguous compound identification.

Furthermore, when coupled with liquid chromatography (LC-MS), this technique becomes a powerhouse for metabolite analysis. researchgate.netkib.ac.cn Researchers can track the biotransformation of this compound in biological systems, identifying and quantifying its various metabolites. mdpi.comnih.gov The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides structural information about the metabolites, helping to elucidate the metabolic pathways. nih.gov

Chromatographic Separations and Purity Assessment in Research

Chromatographic techniques are essential for separating this compound from complex mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. nih.gov For the analysis of this compound, a reversed-phase HPLC method is often employed. In this setup, a nonpolar stationary phase is used with a polar mobile phase.

The retention time of this compound in the HPLC system is a characteristic property that can be used for its identification. By using a suitable detector, such as a UV detector set at the λmax of the compound, its concentration can be accurately determined. HPLC is also invaluable for assessing the purity of a sample by detecting the presence of any impurities, which would appear as separate peaks in the chromatogram.

Interactive Data Table: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Water gradient |

| Detector | UV-Vis at λmax (e.g., ~254 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 5 - 20 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis and purity assessment of compounds. researchgate.net In the analysis of this compound, a small amount of the sample is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel.

The plate is then developed in a chamber containing a suitable mobile phase. The different components of the sample travel up the plate at different rates, resulting in their separation. The position of the compound is visualized, often under UV light, and its retention factor (Rf) value is calculated. The Rf value is a characteristic of the compound under specific TLC conditions and can be used for its identification. The presence of multiple spots indicates the presence of impurities. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a microscopic view of the electronic properties of a molecule, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been instrumental in studying the hydrolysis of aryl sulfate (B86663) esters, including p-acetylphenyl sulphate.

Researchers have employed various DFT functionals, such as M11L, M062X, and ωB97X-D, to model the alkaline hydrolysis of diaryl sulfate diesters. acs.org These calculations were performed to understand the transition states and energy barriers of the reaction. acs.org The studies revealed that all three functionals tended to underestimate the activation free energy for the hydrolysis reaction. acs.org This systematic underestimation highlights the challenges in accurately modeling complex reaction dynamics in solution, even with sophisticated computational methods. The computational models consistently predict that the hydrolysis of sulfate diesters proceeds through loose transition states, where there is minimal bond formation with the incoming nucleophile while the bond to the leaving group has already begun to break. acs.org

Table 1: DFT Functionals Used in Hydrolysis Studies of Aryl Sulfate Esters

| DFT Functional | Application Area |

| M11L | Initial optimization of transition states in alkaline hydrolysis studies. acs.org |

| M062X | Reoptimization of transition state structures for higher accuracy. acs.org |

| ωB97X-D | Reoptimization of transition state structures, often providing the highest energy barriers among the tested functionals. acs.org |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the most likely to accept electrons (acting as an electrophile).

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. For p-acetylphenyl sulphate, FMO analysis would help identify the most probable sites for electrophilic and nucleophilic attack. The acetyl group, with its electron-withdrawing carbonyl, influences the electronic distribution across the aromatic ring and the sulphate group, thereby affecting the locations and energies of the frontier orbitals and guiding the molecule's reactivity in various chemical environments.

Molecular Dynamics Simulations for Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. This technique is particularly valuable for understanding how a substrate like p-acetylphenyl sulphate might interact with an enzyme's active site. MD simulations can reveal the conformational changes, binding pathways, and key intermolecular interactions (such as hydrogen bonds and van der Waals forces) that govern the formation of an enzyme-substrate complex.

In the context of its biological relevance, 4-acetylphenyl sulphate has been investigated as a potential substrate for human cytosolic sulfotransferases (SULTs), which are enzymes that catalyze the transfer of a sulfonate group. nih.gov Specifically, it was tested as a possible sulfonate donor for the enzyme SULT4A1. nih.gov The experiments showed that 4-acetylphenyl sulphate did not stabilize the SULT4A1 enzyme against thermal aggregation, which strongly suggests that it does not have significant catalytic interaction with this particular enzyme. nih.gov While this was not a direct MD simulation, it provides crucial experimental data that would inform and validate any future computational model of this compound's interaction with sulfotransferases.

Computational Approaches to Reaction Mechanism Prediction and Validation

Computational chemistry plays a vital role in predicting and validating reaction mechanisms, often by comparing calculated outcomes with experimental data. For p-acetylphenyl sulphate, a combination of DFT calculations and experimental kinetic isotope effects (KIEs) has been used to elucidate its hydrolysis mechanism. acs.orgacs.org

Studies on the alkaline hydrolysis of p-acetylphenyl sulphate have shown that the reaction proceeds via a concerted mechanism involving S-O bond fission. acs.orgresearchgate.net This was determined by modeling the reaction pathway and its transition state using DFT. acs.org Crucially, these computational predictions are supported by experimental evidence. The heavy-atom kinetic isotope effect (KIE) for the sulfur atom was measured for the hydrolysis of p-acetylphenyl sulphate. The resulting value, when compared with theoretical predictions, helps to distinguish between possible reaction pathways.

Table 2: Experimental Kinetic Isotope Effects (KIE) for the Hydrolysis of Aryl Sulfates

| Compound | ¹⁸O KIE Value | Reference(s) |

| p-nitrophenyl sulphate | 1.0154 (±0.0002) | acs.org |

| p-acetylphenyl sulphate | 1.0172 (±0.0003) | acs.orgresearchgate.net |

The observed KIE values are inconsistent with a fully associative mechanism, lending strong support to the concerted, dissociative-like pathway predicted by computational models. acs.orgresearchgate.net This synergy between theoretical calculations and experimental validation provides a robust understanding of the chemical reactivity of p-acetylphenyl sulphate.

Future Research Directions and Methodological Advancements

Development of Novel Fluorogenic and Chromogenic Substrates based on the p-acetylphenyl scaffold

The development of sensitive and specific assays for arylsulphatase activity is paramount for understanding its role in various biological processes. While chromogenic substrates like p-nitrophenyl sulphate (pNPS) and fluorogenic substrates such as 4-methylumbelliferyl sulphate (4-MUS) are widely used, there is a continuous need for improved probes with enhanced photophysical properties and substrate specificity. nih.gov The p-acetylphenyl scaffold of Potassium p-acetylphenyl sulphate offers a promising platform for the design of a new generation of fluorogenic and chromogenic substrates.

The core principle behind these substrates lies in the enzymatic cleavage of the sulphate group by arylsulphatase, which liberates a phenolic hydroxyl group. This de-sulfation event can be engineered to trigger a significant change in the molecule's spectroscopic properties, such as a shift in absorbance (chromogenic) or the initiation or enhancement of fluorescence (fluorogenic).

Future research in this area should focus on synthesizing derivatives of p-acetylphenyl sulphate where the acetyl group is replaced by or linked to various fluorophores or chromophores. The electronic properties of the p-acetylphenyl ring can be fine-tuned through chemical modification to optimize the release of the reporter molecule upon enzymatic action. For instance, introducing electron-withdrawing or electron-donating groups to the phenyl ring could modulate the pKa of the resulting phenol (B47542), thereby influencing the signal generation under specific pH conditions.

Table 1: Potential Modifications to the p-acetylphenyl scaffold for Novel Substrates

| Modification Strategy | Desired Outcome | Example Moiety |

| Fluorophore Conjugation | High quantum yield, long emission wavelength | Coumarin, Fluorescein, Rhodamine |

| Chromophore Integration | Large molar absorptivity, distinct color change | Azo dyes, Nitroaromatics |

| Linker Optimization | Controlled release kinetics | Self-immolative linkers |

| Solubility Enhancement | Improved performance in aqueous buffers | Polyethylene glycol (PEG) chains |

The design of such novel substrates would enable more sensitive and continuous monitoring of arylsulphatase activity in complex biological samples, paving the way for high-throughput screening of enzyme inhibitors and activators.

Integration with 'Omics' Technologies for Systems-Level Understanding of Sulphate Metabolism

The advent of 'omics' technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized our ability to study biological systems in a holistic manner. nih.govnih.gov Integrating specific enzyme substrates like this compound into these workflows can provide a powerful tool for dissecting the intricate networks of sulphate metabolism.

By using this compound as a probe, researchers can stimulate or perturb the sulphate metabolism pathway and then use 'omics' approaches to monitor the global changes in gene expression, protein abundance, and metabolite levels. For example, in a metabolomics study, the enzymatic product, p-acetylphenol, and its subsequent metabolites could be tracked, providing insights into the downstream metabolic fate of arylsulphatase products. nih.govresearchgate.net

Furthermore, proteomics studies can be employed to identify proteins that interact with arylsulphatases or whose expression levels change in response to arylsulphatase activity, as assayed by the hydrolysis of this compound. frontiersin.orgmdpi.com This approach could uncover novel regulatory proteins and protein-protein interaction networks involved in sulphate homeostasis.

Table 2: Application of 'Omics' Technologies with this compound

| 'Omics' Technology | Research Question | Potential Outcome |

| Transcriptomics | How does arylsulphatase activity influence gene expression? | Identification of sulphate-responsive genes and regulatory pathways. |

| Proteomics | Which proteins are involved in the cellular response to arylsulphatase activity? | Discovery of novel protein-protein interactions and post-translational modifications. |

| Metabolomics | What is the metabolic fate of the products of arylsulphatase action? | Elucidation of downstream metabolic pathways and identification of novel biomarkers. |

Such integrated approaches will be instrumental in constructing comprehensive models of sulphate metabolism and understanding its dysregulation in various diseases.

Exploration of Arylsulphatase Activity in Diverse Biological Matrices and Organisms

Arylsulphatases are ubiquitous enzymes found in a wide range of organisms, from bacteria to humans, and in diverse environments, including soil and marine ecosystems. nih.govnih.gov The use of specific substrates like this compound is crucial for characterizing the activity and function of these enzymes in their native contexts.

Furthermore, exploring arylsulphatase activity in extremophiles, such as those found in deep-sea hydrothermal vents or hypersaline environments, could lead to the discovery of novel enzymes with unique properties. researchgate.netmdpi.com These extremozymes may have applications in various industrial processes. The specificity of this compound can aid in the initial screening and characterization of such novel arylsulphatases.

Table 3: Arylsulphatase Activity in Diverse Environments

| Biological Matrix/Organism | Research Focus | Significance |

| Soil | Sulphur cycling, microbial ecology | Understanding nutrient availability for plants and soil health. researchgate.net |

| Gut Microbiome | Host-microbe interactions, metabolism of dietary compounds | Elucidating the role of gut bacteria in health and disease. nih.gov |

| Marine Organisms | Adaptation to extreme environments, discovery of novel enzymes | Potential for new biotechnological applications. mdpi.commdpi.com |

| Pathogenic Bacteria | Virulence mechanisms, drug targets | Development of new antimicrobial strategies. |

The systematic investigation of arylsulphatase activity across a broad spectrum of biological systems will undoubtedly expand our understanding of the physiological and ecological roles of these important enzymes.

Advanced Computational Modeling for Enzyme Engineering and Substrate Design

Computational approaches, including molecular docking, molecular dynamics simulations, and quantum mechanics/molecular mechanics (QM/MM) methods, are becoming indispensable tools in enzymology. nih.govresearchgate.net These methods can provide detailed insights into enzyme-substrate interactions, catalytic mechanisms, and the structural basis of enzyme specificity.

In the context of arylsulphatases, computational modeling can be used to investigate the binding of this compound to the active site of the enzyme. nih.gov Such studies can elucidate the key amino acid residues involved in substrate recognition and catalysis, information that is crucial for rational enzyme engineering. For example, site-directed mutagenesis, guided by computational predictions, can be used to create enzyme variants with altered substrate specificity or enhanced catalytic efficiency. nih.gov

Moreover, computational methods can be employed for the de novo design of novel substrates with improved properties. arxiv.org By screening virtual libraries of compounds based on the p-acetylphenyl scaffold, it is possible to identify candidates with predicted high affinity and reactivity towards a specific arylsulphatase. This in silico approach can significantly accelerate the discovery and development of new chemical probes and modulators of arylsulphatase activity.

Table 4: Computational Approaches for Studying Arylsulphatase

| Computational Method | Application | Research Goal |

| Molecular Docking | Predicting the binding mode of this compound. | Identifying key active site residues and understanding substrate recognition. researchgate.net |

| Molecular Dynamics | Simulating the dynamic behavior of the enzyme-substrate complex. | Assessing the stability of binding and conformational changes during catalysis. |

| QM/MM Calculations | Modeling the enzymatic reaction mechanism at the quantum level. | Elucidating the detailed steps of sulphate ester hydrolysis. nih.gov |

| Virtual Screening | Identifying novel substrate candidates from large compound libraries. | Accelerating the discovery of new probes and inhibitors. |

The synergy between computational modeling and experimental validation will be a powerful driver of future research in arylsulphatase enzymology, enabling the design of tailored enzymes and substrates for a wide range of applications.

Q & A

Q. What are the standard methods for synthesizing potassium p-acetylphenyl sulphate, and how can purity be validated?

Synthesis typically involves sulfonation of p-acetylphenol followed by neutralization with potassium hydroxide. To validate purity, use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and compare retention times to a certified reference standard. Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., sulfate S=O stretching at 1200–1300 cm⁻¹). NMR (¹H, ¹³C) confirms aromatic proton environments and acetyl group placement. For quantitative analysis, inductively coupled plasma mass spectrometry (ICP-MS) measures potassium content .

Q. How does pH influence the stability of this compound in aqueous solutions?

Conduct accelerated stability studies by dissolving the compound in buffers (pH 3–9) and incubating at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy at 24-hour intervals. Degradation products can be identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Q. What are the optimal conditions for detecting this compound in biological matrices?

Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates. Quantify via LC-MS/MS with a deuterated internal standard to correct for matrix effects. Limit of detection (LOD) should be validated below 1 ng/mL .

Q. How can researchers mitigate interference from co-eluting compounds during analysis?

Employ gradient elution in HPLC to separate peaks, and use selective ion monitoring (SIM) in MS. Cross-validate results with orthogonal methods like capillary electrophoresis (CE) .

Advanced Research Questions

Q. How do conflicting solubility data for this compound in polar solvents arise, and how can they be resolved?

Contradictions may stem from residual impurities or solvent hydration states. Re-evaluate solubility using ultra-pure solvents (HPLC-grade) and control humidity during experiments. Differential scanning calorimetry (DSC) can identify polymorphic forms affecting solubility .

Q. What computational models predict the reactivity of this compound in catalytic environments?

Density functional theory (DFT) simulations model electron density around the sulfate group to predict nucleophilic attack sites. Pair computational data with empirical kinetics (e.g., Arrhenius plots from thermal degradation studies) .

Q. How does this compound interact with metal ions in soil or biological systems?

Use chelation assays (e.g., isothermal titration calorimetry) to quantify binding constants with Ca²⁺, Mg²⁺, or Fe³⁺. Environmental impact studies should follow OECD guidelines for soil adsorption-desorption experiments .

Q. What experimental designs are recommended for studying the compound’s photodegradation pathways?

Expose solutions to UV light (λ = 365 nm) in a photoreactor and analyze degradation products via high-resolution MS. Include dark controls and radical scavengers (e.g., tert-butanol) to identify reaction mechanisms .

Q. How can researchers address discrepancies in reported cytotoxicity thresholds for this compound?

Standardize cell lines (e.g., HEK293 or HepG2) and exposure times across labs. Use multi-omics approaches (transcriptomics and metabolomics) to identify sublethal effects not captured by traditional viability assays .

Methodological Considerations

Q. What validation parameters are critical for assay development targeting this compound?

Include linearity (R² > 0.99), precision (CV < 5%), accuracy (spiked recovery 95–105%), and robustness (varied column temperatures/flow rates). Document limits per ICH Q2(R1) guidelines .

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state structure?

Perform single-crystal X-ray diffraction (SC-XRD) to determine unit cell parameters and hydrogen bonding networks. Compare with powder XRD patterns to confirm batch consistency .

Q. What strategies optimize long-term storage stability for lab-scale batches?

Store in amber glass under argon at −20°C. Conduct real-time stability testing (25°C/60% RH) with quarterly checks for potency and degradation .

Q. How do researchers differentiate between esterase-mediated hydrolysis and abiotic degradation?

Incubate the compound with liver microsomes (for enzymatic activity) vs. phosphate buffer alone. Quantify hydrolysis products using LC-MS and apply enzyme inhibitors (e.g., phenylmethylsulfonyl fluoride) as controls .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 215–220°C (decomposes) | |

| LogP (Octanol-Water) | Shake-flask HPLC | −1.2 ± 0.3 | |

| Aqueous Solubility (25°C) | Gravimetric analysis | 8.7 mg/mL (pH 7.0) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.